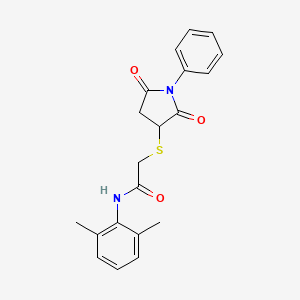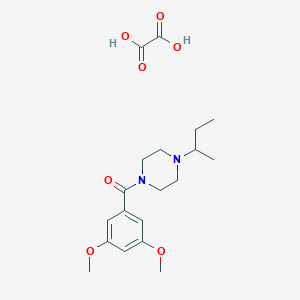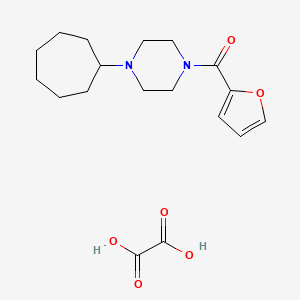![molecular formula C22H30N2O7 B4015195 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid](/img/structure/B4015195.png)
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid
Vue d'ensemble
Description
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclo[2.2.1]heptane moiety attached to a piperazine ring, which is further connected to a dimethoxyphenyl group through a methanone linkage. The presence of oxalic acid as a counterion adds to its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Attachment of the Piperazine Ring: The bicyclo[2.2.1]heptane derivative is then reacted with piperazine under controlled conditions to form the desired intermediate.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Methanone Linkage: The final step includes the formation of the methanone linkage through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interaction with various biological targets, such as enzymes and receptors, is of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane moiety provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions. The dimethoxyphenyl group can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone: Similar compounds include those with variations in the bicyclo[2.2.1]heptane moiety or the piperazine ring, such as [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone derivatives with different substituents on the aromatic ring.
Uniqueness
The uniqueness of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone lies in its combination of structural features, which confer specific reactivity and binding properties. The presence of the bicyclo[2.2.1]heptane moiety, piperazine ring, and dimethoxyphenyl group in a single molecule allows for a diverse range of interactions and applications that are not typically observed in simpler compounds.
Propriétés
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.C2H2O4/c1-24-18-5-3-4-16(19(18)25-2)20(23)22-10-8-21(9-11-22)17-13-14-6-7-15(17)12-14;3-1(4)2(5)6/h3-5,14-15,17H,6-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOGNVBLYIAPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CC4CCC3C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4015130.png)
![1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4015138.png)
![N-{3,5-dimethyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4015146.png)

![2-(4-{[(1E,3E)-3-{[4-(CARBAMOYLMETHOXY)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4015153.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4015157.png)
![1-[4-(butan-2-yl)phenyl]-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4015164.png)
![5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE](/img/structure/B4015167.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4015192.png)
![1-[4-(acetylamino)phenyl]-2,5-dioxo-3-pyrrolidinyl diethyldithiocarbamate](/img/structure/B4015203.png)
